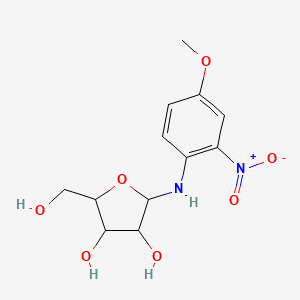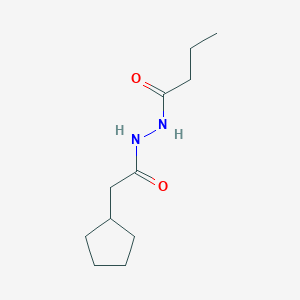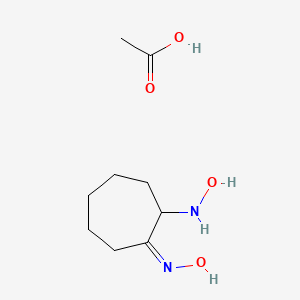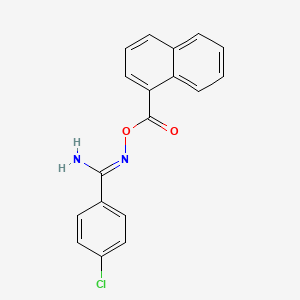
N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine, also known as 4-ManNAz, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a modified form of sialic acid, which is an important component of cell surface glycoproteins. 4-ManNAz has been used as a tool to study the biosynthesis, trafficking, and function of glycoproteins in cells.
作用机制
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine involves the metabolic incorporation of the compound into glycoproteins in cells. This occurs through the action of enzymes that convert N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine into a form that can be incorporated into glycoproteins. Once incorporated, N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine can be detected using a variety of labeling techniques.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine are largely dependent on its incorporation into glycoproteins in cells. This can lead to changes in the function and properties of glycoproteins, which can have downstream effects on cellular processes. For example, the incorporation of N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine into glycoproteins can alter their interactions with other proteins and molecules, leading to changes in signaling pathways and cellular responses.
实验室实验的优点和局限性
One of the major advantages of using N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine in lab experiments is its ability to label glycoproteins in live cells. This allows for real-time tracking of glycoprotein biosynthesis and trafficking, which can provide valuable insights into cellular processes. However, there are also some limitations to the use of N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine. For example, the metabolic incorporation of N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine into glycoproteins can be variable between different cell types and conditions, which can affect the reliability and reproducibility of experiments.
未来方向
There are many potential future directions for the use of N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine in scientific research. One area of interest is the development of new labeling techniques that can improve the specificity and sensitivity of detection. Another area of interest is the use of N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine to study the role of glycoproteins in disease, such as cancer and neurodegenerative disorders. Additionally, N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine could be used in combination with other labeling techniques to study the interactions between glycoproteins and other molecules in cells.
合成方法
The synthesis of N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of arabinose with a benzyl group. The second step involves the nitration of the phenolic group of the protected arabinose with nitric acid. The third step involves the deprotection of the benzyl group to obtain the desired product, N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine.
科学研究应用
N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine has been used extensively in scientific research to study the biosynthesis, trafficking, and function of glycoproteins in cells. This compound is metabolically incorporated into glycoproteins in cells and can be detected using a variety of labeling techniques. This allows researchers to track the biosynthesis and trafficking of glycoproteins in cells in real-time.
属性
IUPAC Name |
2-(hydroxymethyl)-5-(4-methoxy-2-nitroanilino)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O7/c1-20-6-2-3-7(8(4-6)14(18)19)13-12-11(17)10(16)9(5-15)21-12/h2-4,9-13,15-17H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQYZYBZRPETDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-5-(4-methoxy-2-nitroanilino)oxolane-3,4-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)



![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)





![2,4-dichloro-6-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B5914825.png)